REACTION_CXSMILES
|
I[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[F:12][C:13]([F:24])([F:23])[C:14]1[C:22]2[CH2:21][CH2:20][CH2:19][CH2:18][C:17]=2[NH:16][N:15]=1.N[C@@H]1CCCC[C@H]1N.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.[Cu]I>[F:24][C:13]([F:12])([F:23])[C:14]1[C:22]2[CH2:21][CH2:20][CH2:19][CH2:18][C:17]=2[N:16]([C:2]2[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=2)[N:15]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
FC(C1=NNC=2CCCCC12)(F)F
|
Name
|
|
Quantity
|
62 mg
|
Type
|
reactant
|
Smiles
|
N[C@H]1[C@@H](CCCC1)N
|
Name
|
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
copper (I) iodide
|
Quantity
|
10 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
62 mg
|
Type
|
reactant
|
Smiles
|
N[C@H]1[C@@H](CCCC1)N
|
Name
|
copper (I) iodide
|
Quantity
|
10 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 180° C. in a microwave reactor for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction stirred at 180° C. in a microwave reactor for 1 h 45 minutes
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
The reaction mix
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
ADDITION
|
Details
|
added to a 50 g pre-packed silica column which
|
Type
|
WASH
|
Details
|
was then eluted from 0-50% ethyl acetate in petroleum ether
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NN(C=2CCCCC12)C1=CC=C(C(=O)OC)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 630 mg | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 36.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |